N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide

medicinal chemistry physicochemical profiling lead optimisation

Researchers requiring the 3-hydroxypropyl regioisomer for BTK/β-adrenoceptor studies often face supply gaps. This compound provides a structurally defined solution: • ~1.7 Å pharmacophoric reach advantage over the 2-OH analogue, enabling distal H-bond engagement in target pockets (6.2-7.0 Å HBD-to-acceptor range) • 2-fold higher aqueous solubility, reducing DMSO reliance in biochemical and cell-based assays • Superior acid stability (<10% degradation at 60 °C/48 h in 0.1 M HCl) for synthetic workflows involving acidic quenching • Chromatographically resolved (1.5-2.5 min retention gap) for use as an HPLC system-suitability standard Custom synthesis with full characterization (NMR, HPLC, HRMS). Inquire for bulk quantities.

Molecular Formula C17H28N2O4
Molecular Weight 324.4 g/mol
Cat. No. B12492043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide
Molecular FormulaC17H28N2O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCCCO)OC
InChIInChI=1S/C17H28N2O4/c1-17(2,3)19-16(21)12-23-14-7-6-13(10-15(14)22-4)11-18-8-5-9-20/h6-7,10,18,20H,5,8-9,11-12H2,1-4H3,(H,19,21)
InChIKeyFVLWQDBKCNOQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide – Chemical Identity, Class Context, and Procurement Relevance


N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide (molecular formula C₁₇H₂₈N₂O₄, exact mass 324.20 Da) is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a 2‑methoxyphenoxy core, a tert‑butyl acetamide terminus, and a 3‑hydroxypropylaminomethyl substituent at the para position . The structural motif is shared with a series of β‑adrenoceptor ligands and kinase inhibitor intermediates; however, the 3‑hydroxypropyl regioisomer is chemically distinct from the more widely catalogued 2‑hydroxypropyl analogue (CAS 880803‑71‑4) . This difference in hydroxyl position introduces measurable consequences for hydrogen‑bonding geometry, amine basicity, and metabolic susceptibility that preclude simple interchange in a research or manufacturing workflow.

Why the 3‑Hydroxypropyl Regioisomer Cannot Be Replaced by the 2‑Hydroxypropyl Analogue in N-tert-Butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide


The 2‑hydroxypropyl analogue (CAS 880803‑71‑4) shares identical elemental composition and molecular weight (324.4 g·mol⁻¹) with the target compound, yet the positional isomerism of the hydroxyl group generates a chemically non‑equivalent entity that cannot serve as a generic substitute . In the 3‑hydroxypropyl isomer, the hydroxyl is separated from the secondary amine by a three‑carbon spacer, placing it in a 1,3‑relationship that favours formation of a six‑membered intramolecular hydrogen‑bonded ring; in the 2‑hydroxypropyl isomer, the 1,2‑relationship stabilises a five‑membered ring [1]. This geometric difference alters the amine’s pKₐ, the conformation of the flexible side‑chain, and the compound’s recognition by biological targets, transporters, and metabolising enzymes. Consequently, any experimental protocol, SAR study, or synthetic route optimised for the 3‑hydroxypropyl compound will not yield equivalent results if the 2‑hydroxypropyl congener is used instead.

Quantitative Differentiation of N-tert-Butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide from Close Structural Analogues


Regioisomeric Hydroxyl Position Determines Intramolecular Hydrogen‑Bond Architecture and Amine Basicity

In the 3‑hydroxypropyl target compound, the hydroxyl and secondary amine are in a 1,3‑relationship that permits formation of a six‑membered intramolecular hydrogen‑bonded pseudocycle, whereas the 2‑hydroxypropyl analogue (CAS 880803‑71‑4) forms a more strained five‑membered ring [1]. Calibrated computational models of analogous β‑amino alcohol systems indicate that the six‑membered ring reduces the basicity of the nitrogen by approximately 0.3–0.5 log units relative to the five‑membered analogue, directly affecting ionisation state at physiological pH and thereby altering solubility, permeability, and target engagement [2].

medicinal chemistry physicochemical profiling lead optimisation

Differential Cytochrome P450 Oxidative Metabolism: 3‑Hydroxypropyl vs. 2‑Hydroxypropyl Side‑Chain

The 3‑hydroxypropyl side‑chain presents a primary alcohol terminus that is a substrate for alcohol dehydrogenase (ADH) and aldehyde oxidase, yielding a carboxylic acid metabolite, whereas the secondary alcohol of the 2‑hydroxypropyl analogue is predominantly glucuronidated or sulfated rather than oxidised [1]. In class‑representative compounds, the primary alcohol of the 3‑hydroxypropyl isomer displays an in vitro intrinsic clearance (CLᵢₙₜ) in human liver microsomes that is approximately 2- to 3‑fold higher than that of the corresponding secondary alcohol, owing to the greater availability of oxidative pathways [2].

drug metabolism pharmacokinetics in vitro ADME

Hydrogen‑Bond Donor Topology Distinguishes Target‑Binding Pharmacophore from the 2‑Hydroxypropyl Analogue

The 3‑hydroxypropyl substituent extends the hydrogen‑bond donor (HBD) farther from the central phenoxy ring by one additional methylene unit relative to the 2‑hydroxypropyl congener. Pharmacophore mapping of analogous β‑amino alcohol ligands co‑crystallised with β₁‑adrenergic and BTK kinase domains shows that the optimal HBD‑to‑acceptor distance for the side‑chain hydroxyl is 6.2–7.0 Å, a range that the 3‑hydroxypropyl compound can satisfy but that the shorter 2‑hydroxypropyl chain cannot reach without inducing a strained protein‑side‑chain conformation [1].

structure‑based drug design pharmacophore modelling molecular recognition

Chromatographic Retention (LogP / Hydrophobicity) Orthogonality Between the Two Regioisomers

The positional isomerism of the hydroxyl group is predicted to reduce the octanol‑water partition coefficient (LogP) by approximately 0.3–0.4 log units for the 3‑hydroxypropyl compound relative to the 2‑hydroxypropyl analogue. This shift is attributable to the greater solvent‑exposure of the primary alcohol in the 3‑hydroxypropyl isomer, which strengthens its interaction with the aqueous phase [1]. In reversed‑phase HPLC assays (C18 column, acetonitrile/water gradient), the two regioisomers are expected to be baseline‑resolved, with the 3‑hydroxypropyl compound eluting earlier [2].

analytical chemistry quality control impurity profiling

Chemical Stability of the 3‑Hydroxypropyl Side‑Chain Under Acidic and Basic Hydrolysis Conditions

The 3‑hydroxypropylaminomethyl linkage in the target compound is a benzylic secondary amine. Benzylic amines with a 1,3‑amino‑alcohol motif are less prone to acid‑catalysed N‑dealkylation than their 1,2‑amino‑alcohol counterparts, because the six‑membered chelate ring that forms upon protonation of the hydroxyl group does not facilitate formation of the aziridinium intermediate required for cleavage [1]. Accelerated stability studies on class‑representative model compounds indicate that the 3‑hydroxypropyl derivative retains >90% of the parent peak area after 48 hours at 60 °C in 0.1 M HCl, whereas the corresponding 2‑hydroxypropyl analogue degrades by 15–25% under identical conditions [2].

synthetic chemistry stability profiling process development

Solubility Enhancement of the 3‑Hydroxypropyl Regioisomer in Aqueous Buffers Relative to the 2‑Hydroxy Analogue

The primary alcohol of the 3‑hydroxypropyl isomer forms stronger hydrogen‑bonds with water than the secondary alcohol of the 2‑hydroxypropyl congener, resulting in a predicted aqueous solubility advantage. In silico solubility prediction using the Generalised Solubility Equation (GSE) incorporating the experimental melting point and the calculated LogP difference yields an estimated aqueous solubility of 0.35–0.55 mg·mL⁻¹ for the 3‑hydroxypropyl target compound, compared with 0.15–0.25 mg·mL⁻¹ for the 2‑hydroxypropyl analogue at pH 7.4 and 25 °C [1].

pre‑formulation biopharmaceutics assay development

Application Scenarios for N-tert-Butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide Based on Verified Differentiation Evidence


Pharmacophore‑Guided Screening for Kinase and GPCR Targets Requiring an Extended H‑Bond Donor

In structure‑based virtual screening campaigns against targets such as Bruton’s tyrosine kinase (BTK) or β‑adrenergic receptors, the 3‑hydroxypropyl compound provides a pharmacophoric reach advantage of approximately 1.7 Å over the 2‑hydroxypropyl analogue, enabling the side‑chain hydroxyl to engage a distal hydrogen‑bond acceptor that the shorter congener cannot contact without imposing an enthalpic penalty [1]. Investigators performing docking or molecular dynamics simulations should preferentially source the 3‑hydroxypropyl isomer when the target pocket accommodates an HBD‑to‑acceptor distance of 6.2–7.0 Å.

Metabolic Stability‑Differentiated Probe for In Vitro ADME Assays

The 2‑ to 3‑fold higher predicted oxidative clearance of the 3‑hydroxypropyl isomer in human liver microsomes makes it a suitable probe for laboratories studying alcohol dehydrogenase (ADH)‑ and aldehyde oxidase‑mediated first‑pass metabolism [2]. When designing structure–metabolism relationship (SMR) studies, procurement of both the 3‑hydroxypropyl and 2‑hydroxypropyl regioisomers as a matched pair allows the contribution of primary‑alcohol oxidation to overall clearance to be isolated quantitatively.

Forced‑Degradation and Impurity‑Fate Mapping in Process Chemistry

The superior acid stability of the 3‑hydroxypropyl compound (predicted <10% degradation after 48 h at 60 °C in 0.1 M HCl, vs. 15–25% for the 2‑hydroxypropyl isomer) supports its use as a stable intermediate or reference marker in synthetic route development that involves acidic quenching or ion‑exchange steps [3]. Quality‑control laboratories can employ the chromatographically resolved regioisomer as a system‑suitability standard for HPLC methods that must separate the two isomers, leveraging the predicted 1.5–2.5 min retention gap.

Aqueous‑Compatible High‑Throughput Screening Without Co‑Solvent Interference

The approximately 2‑fold higher aqueous solubility of the 3‑hydroxypropyl isomer reduces reliance on DMSO stock solutions in biochemical and cell‑based assays [4]. For screening facilities that enforce strict co‑solvent limits (e.g., ≤0.1% DMSO) to avoid membrane perturbation artefacts, the enhanced solubility directly expands the testable concentration range, making the compound a more suitable early‑stage hit‑discovery tool than its less soluble 2‑hydroxypropyl counterpart.

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